molecular formula C12H18N2O B3047032 2-Methoxy-4-(piperidin-1-yl)aniline CAS No. 1340334-65-7

2-Methoxy-4-(piperidin-1-yl)aniline

Cat. No.: B3047032
CAS No.: 1340334-65-7
M. Wt: 206.28
InChI Key: NAMDFHPYOLDNDF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2O. It is a derivative of aniline, featuring a methoxy group at the second position and a piperidinyl group at the fourth position on the benzene ring.

Scientific Research Applications

2-Methoxy-4-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

Piperidine derivatives, including “2-Methoxy-4-(piperidin-1-yl)aniline”, continue to be an area of interest in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound interacts with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, it has been shown to influence cell proliferation and apoptosis. The compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. These effects can result in either the promotion or inhibition of cell growth, depending on the specific cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit the activity of tyrosine kinases, which are crucial for the regulation of cell division and survival. This inhibition can lead to decreased phosphorylation of downstream targets, ultimately affecting gene expression and cellular functions . Additionally, the compound may induce conformational changes in proteins, affecting their stability and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including organ damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound has a similar structure but features a methylpiperazinyl group instead of a piperidinyl group.

    N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]}aniline: Another similar compound with a triazine derivative.

Uniqueness

2-Methoxy-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMDFHPYOLDNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734634
Record name 2-Methoxy-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340334-65-7
Record name 2-Methoxy-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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